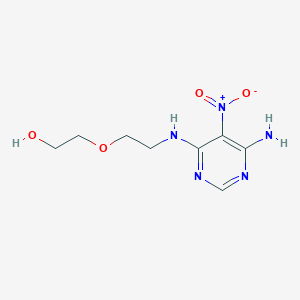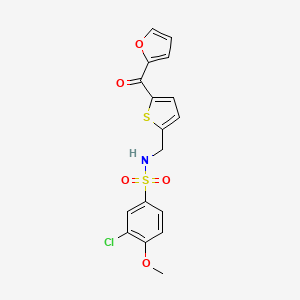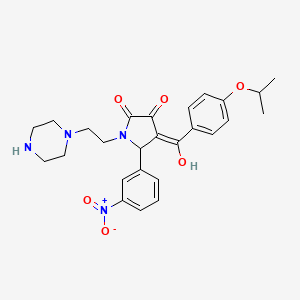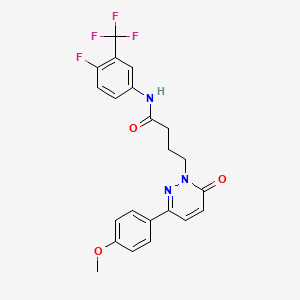
2-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethoxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethoxy)ethanol is a pyrimidine derivative, which is a class of heterocyclic aromatic organic compounds. Pyrimidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and dyes. They often contain multiple functional groups that can participate in various chemical reactions, making them valuable intermediates in organic synthesis.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through multicomponent reactions, which are efficient and can be performed under mild conditions. For instance, the synthesis of 4-amino-5-carbonitrile-2-nitroaminopyrimidine, a related pyrimidine derivative, was accomplished using aromatic aldehydes, 1-nitroguanidine, and malononitrile in ethanol, highlighting the versatility of ethanol as a solvent in the synthesis of such compounds . Although the specific synthesis of 2-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethoxy)ethanol is not detailed in the provided papers, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted with various functional groups. These substitutions can significantly affect the chemical and physical properties of the molecules. The presence of amino and nitro groups, as seen in the related compounds, suggests that 2-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethoxy)ethanol would also exhibit reactivity due to these electron-donating and electron-withdrawing groups, respectively .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a range of chemical reactions, including nucleophilic substitutions and multicomponent reactions. The amino group is a common site for nucleophilic attack, while the nitro group can be involved in reduction reactions. The ethanol moiety in the compound could potentially be involved in esterification or etherification reactions. The synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives in an aqueous ethanol medium demonstrates the role of ethanol in facilitating such reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their functional groups. The presence of polar groups such as amino and nitro can increase solubility in polar solvents like ethanol. The stability of these compounds can vary under different conditions; for example, 2-(pyridin-2-yl)ethanol has been used as a protecting group for carboxylic acids due to its stability under acidic conditions and its ability to be cleaved under alkaline conditions or high temperatures . This suggests that the stability of 2-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethoxy)ethanol would need to be evaluated under various conditions to determine its suitability for different applications.
Wissenschaftliche Forschungsanwendungen
Synthesis of Potential Anticancer Agents
A study explored the synthesis of various compounds using 6-amino-4-chloro-5-nitropyridin-2-yl)carbamate, which is structurally related to 2-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethoxy)ethanol. The research aimed to produce potential anticancer agents, particularly pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. Their impact on the proliferation and survival of cultured L1210 cells and mice with P388 leukemia was significant, suggesting potential applications in cancer treatment (Temple et al., 1983).
Chemical Transformations and Synthesis
Research on 4-Methoxy-5-nitropyrimidine, which is similar to 2-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethoxy)ethanol, has shown transformations into 3-amino-4-nitropyrazole. The study focused on the mechanism of this conversion and its potential applications in chemical synthesis. This work is foundational for understanding the chemical behavior of related compounds (Biffin et al., 1968).
Solvent Effects on Reactivity
An investigation into the reactivity of halogeno- and alkoxy-derivatives of nitropyridines towards ammonia solutions demonstrated that solvent polarity significantly influences substitution processes. This study provides insights into the chemical behavior of compounds like 2-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethoxy)ethanol in different solvents, which is crucial for developing efficient synthesis methods (Hertog & Jouwersma, 1953).
Applications in Synthesizing Novel Compounds
Research into the synthesis of ethyl 7,12-dihydro-1,3,6,7,12-pentaazapleiadene-5-carboxylates demonstrates the potential of using related compounds for creating novel chemical entities. These compounds could have various applications, including medicinal chemistry (Basetti et al., 2015).
Antimicrobial Activity of Pyrimidine Derivatives
A study on the synthesis of 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines, which are structurally related to the compound of interest, evaluated their antimicrobial activity. This demonstrates the potential of similar compounds in developing new antimicrobial agents (Gupta et al., 2014).
Eigenschaften
IUPAC Name |
2-[2-[(6-amino-5-nitropyrimidin-4-yl)amino]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O4/c9-7-6(13(15)16)8(12-5-11-7)10-1-3-17-4-2-14/h5,14H,1-4H2,(H3,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLYOGHWSCBSHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)NCCOCCO)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethoxy)ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Methylphenyl)methyl]pyrazole](/img/structure/B3008787.png)




![1-(2,5-Dimethylphenyl)-4-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperazine](/img/structure/B3008796.png)


![1-(1-(4-fluorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B3008802.png)
![2-[3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B3008803.png)

![4-[3-(Diethylamino)-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B3008805.png)
